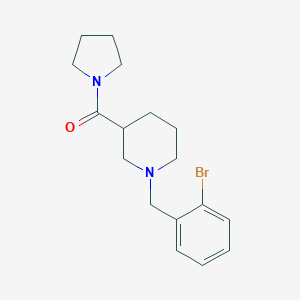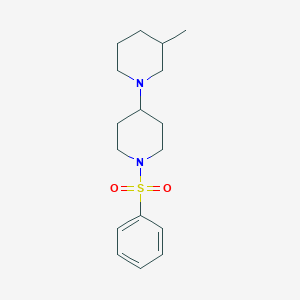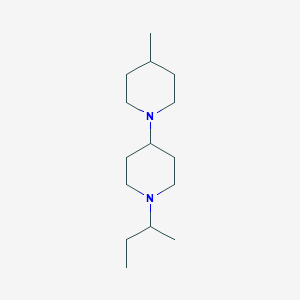![molecular formula C17H26BrN3O B247449 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247449.png)
4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is an organic compound that features a bromine atom, a phenol group, and a piperazine-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the bromination of phenol to introduce the bromine atom, followed by the attachment of the piperazine-piperidine moiety through a series of nucleophilic substitution reactions . The reaction conditions often require controlled temperatures and the use of solvents such as carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce different alkyl or aryl groups onto the phenol ring .
Scientific Research Applications
4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methylphenol
- 4-Bromo-2-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methylphenol
- 4-Bromo-2-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methylphenol
Uniqueness
4-Bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H26BrN3O |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C17H26BrN3O/c1-19-8-10-21(11-9-19)16-4-6-20(7-5-16)13-14-12-15(18)2-3-17(14)22/h2-3,12,16,22H,4-11,13H2,1H3 |
InChI Key |
SZIQVAVLQDQUII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)

![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)


